molecular formula C9H7NOS B12987631 4-Formyl-2-(methylthio)benzonitrile CAS No. 101066-59-5

4-Formyl-2-(methylthio)benzonitrile

Cat. No.: B12987631
CAS No.: 101066-59-5
M. Wt: 177.22 g/mol
InChI Key: OABOWQVHEAJNCW-UHFFFAOYSA-N
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Description

4-Formyl-2-(methylthio)benzonitrile is an organic compound with the molecular formula C9H7NOS It is a derivative of benzonitrile, featuring a formyl group at the 4-position and a methylthio group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formyl-2-(methylthio)benzonitrile typically involves the introduction of the formyl and methylthio groups onto a benzonitrile core. One common method involves the reaction of 4-formylbenzonitrile with a methylthiolating agent under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like Lewis acids to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Formyl-2-(methylthio)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Formyl-2-(methylthio)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Formyl-2-(methylthio)benzonitrile involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the methylthio group can undergo substitution reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This dual functionality allows for a broader range of chemical transformations and interactions compared to its simpler analogs .

Properties

CAS No.

101066-59-5

Molecular Formula

C9H7NOS

Molecular Weight

177.22 g/mol

IUPAC Name

4-formyl-2-methylsulfanylbenzonitrile

InChI

InChI=1S/C9H7NOS/c1-12-9-4-7(6-11)2-3-8(9)5-10/h2-4,6H,1H3

InChI Key

OABOWQVHEAJNCW-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC(=C1)C=O)C#N

Origin of Product

United States

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